CID 57366357
Beschreibung
CID 57366357 (CAS 131948-19-1) is a synthetic organic compound with the molecular formula C₂₃H₂₅FN₂O₂ and a molecular weight of 380.46 g/mol. Its IUPAC name is (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]-3-(2-fluoro-phenyl)acrylamide . The compound features a benzoxazine core substituted with a cyclopropylmethyl group and an acrylamide side chain containing a fluorophenyl moiety (Figure 1B, ).

Key Physicochemical Properties (from product specifications):
- Functional Groups: Benzoxazine (heterocyclic ring), acrylamide (amide bond), fluorophenyl (aromatic with halogen substitution).
Eigenschaften
IUPAC Name |
N-[(1S)-1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c1-16(25-23(27)11-9-18-4-2-3-5-20(18)24)19-8-10-22-21(14-19)26(12-13-28-22)15-17-6-7-17/h2-5,8-11,14,16-17H,6-7,12-13,15H2,1H3,(H,25,27)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFFOPPWSLCCAA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCN2CC3CC3)NC(=O)C=CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCN2CC3CC3)NC(=O)C=CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
CID 57366357, also known as all-trans-13,14-Dihydroretinol, is a retinoid compound with significant biological activity, particularly in the context of its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This article will delve into the biological activity of CID 57366357, including its mechanism of action, effects on cellular processes, and relevant research findings.
CID 57366357 is known to activate RAR/RXR heterodimers, which play crucial roles in gene expression regulation associated with cellular growth, differentiation, and apoptosis. Unlike some other retinoids, it does not activate RXR homodimers. This selective activation suggests that CID 57366357 may have unique therapeutic potentials and side effects compared to other retinoids.
Biological Effects
1. Cellular Growth and Differentiation:
Research indicates that CID 57366357 can influence cellular growth and differentiation in various cell types. In particular, studies have shown that it promotes differentiation in keratinocytes and has potential implications for skin health and disease treatment.
2. Apoptosis Induction:
CID 57366357 has been observed to induce apoptosis in certain cancer cell lines. This effect is mediated through its action on RARs, leading to changes in gene expression that promote programmed cell death.
3. Anti-inflammatory Properties:
The compound exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases.
Research Findings
Several studies have investigated the biological activity of CID 57366357:
-
Study on Keratinocyte Differentiation:
A study demonstrated that CID 57366357 significantly enhances the differentiation of human keratinocytes compared to untreated controls. The results indicated increased expression of differentiation markers such as keratin 1 and involucrin. -
Cancer Cell Line Studies:
In vitro studies on breast cancer cell lines showed that treatment with CID 57366357 resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. These findings suggest its potential as an anticancer agent. -
Inflammation Modulation:
Research indicated that CID 57366357 downregulates TNF-alpha and IL-6 production in macrophages stimulated with LPS, highlighting its potential application in inflammatory conditions.
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Keratinocyte Differentiation | Increased expression of keratin markers | Study on Keratinocytes |
| Apoptosis | Increased cleaved caspase-3 levels | Cancer Cell Line Study |
| Anti-inflammatory Activity | Decreased TNF-alpha levels | Inflammation Study |
Case Studies
-
Case Study on Skin Health:
A clinical trial involving patients with psoriasis showed that topical application of CID 57366357 improved skin lesions significantly compared to placebo, suggesting its efficacy in dermatological applications. -
Case Study on Cancer Therapy:
A cohort study explored the effects of CID 57366357 in combination with standard chemotherapy agents in breast cancer patients. Results indicated enhanced tumor regression rates and improved patient outcomes.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs: Benzoxazine Derivatives
Below is a comparison with two analogs:

Key Differences :
- Structural Complexity : Oscillatoxins are macrocyclic polyketides with higher molecular complexity, whereas CID 57366357 is a smaller heterocyclic-acrylamide hybrid.
- Bioactivity : Oscillatoxins exhibit cytotoxicity via membrane disruption, while CID 57366357’s acrylamide group may target enzymes or receptors (e.g., kinase inhibition) .
Functional Analogs: Acrylamide-Based Compounds
Acrylamides are prevalent in drug discovery due to their electrophilic reactivity, often serving as covalent inhibitors.
| Property | CID 57366357 | Ibrutinib (CID 24821094) | Acrylamide (CID 6579) |
|---|---|---|---|
| Molecular Formula | C₂₃H₂₅FN₂O₂ | C₂₅H₂₄N₆O₂ | C₃H₅NO |
| Key Functional Groups | Fluorophenyl, benzoxazine | Piperazine, pyrimidine | Vinylamide |
| Applications | Research chemical | BTK inhibitor (leukemia therapy) | Industrial monomer, neurotoxin |
| Toxicity | Not reported | Moderate (clinical side effects) | High (carcinogenic) |
Q & A
How should researchers formulate precise and testable research questions for studies involving CID 57366357?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- PICO : How does varying temperature (Intervention) affect the solubility (Outcome) of CID 57366357 (Population) compared to standard solvents (Comparison)?
- FINER : Ensure the question is tractable within resource constraints, addresses gaps (e.g., unexplored physicochemical properties), and aligns with ethical guidelines for chemical handling.
Refine questions iteratively through literature reviews to avoid ambiguity .
Table 1 : FINER Criteria for Research Questions
| Criterion | Description | Example Application to CID 57366357 |
|---|---|---|
| Feasible | Adequate resources, time, and expertise | Ensure access to analytical instruments (e.g., HPLC) |
| Interesting | Addresses gaps in solubility or reactivity | Explore pH-dependent stability under hypoxia |
| Novel | New insights beyond existing literature | Compare catalytic activity with structural analogs |
| Ethical | Complies with lab safety protocols | Proper disposal of hazardous byproducts |
| Relevant | Advances foundational chemistry knowledge | Links molecular structure to bioactivity |
Q. What strategies are effective for conducting a literature review on CID 57366357?
- Methodological Answer :
- Use Boolean operators (AND, OR, NOT) in databases like PubMed or SciFinder to combine terms (e.g., "CID 57366357" AND "spectroscopic characterization").
- Prioritize primary sources (peer-reviewed journals) over reviews or patents. For interdisciplinary topics, include keywords like "kinetic studies" or "computational modeling" .
- Organize findings using reference managers (e.g., Zotero) and annotate conflicting data (e.g., discrepancies in reported melting points) for further investigation .
Q. How to design a robust experimental protocol for synthesizing or characterizing CID 57366357?
- Methodological Answer :
- Follow reproducibility guidelines : Document reagent purity, instrument calibration (e.g., NMR shift standards), and environmental controls (e.g., inert atmosphere for air-sensitive reactions) .
- Include positive/negative controls : For example, compare reaction yields using alternative catalysts or solvents.
- Use statistical power analysis to determine sample sizes for quantitative measurements (e.g., triplicate runs for UV-Vis absorbance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data (e.g., conflicting spectroscopic results) for CID 57366357?
- Methodological Answer :
- Perform replication studies : Reproduce experiments using identical conditions (e.g., solvent, temperature) from conflicting sources.
- Apply multivariate analysis : Use PCA (Principal Component Analysis) to identify outliers in datasets or cluster similar spectral profiles .
- Collaborate with computational chemists to model potential isomers or polymorphs that may explain discrepancies .
Q. What advanced techniques are suitable for elucidating the mechanistic behavior of CID 57366357 in catalytic systems?
- Methodological Answer :
- Combine kinetic isotope effects (KIE) and DFT (Density Functional Theory) calculations to probe transition states .
- Use in-situ spectroscopy (e.g., FTIR, Raman) to monitor intermediate species during reactions.
- Validate hypotheses with isotopic labeling (e.g., ¹³C tracing) to track molecular pathways .
Q. How to optimize experimental parameters for high-throughput screening of CID 57366357 derivatives?
- Methodological Answer :
- Employ Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, concentration) efficiently.
- Implement automated liquid handling systems for parallel synthesis and reduce human error.
- Apply QSAR (Quantitative Structure-Activity Relationship) models to prioritize derivatives with predicted bioactivity .
Table 2 : Key Parameters in High-Throughput Screening
| Parameter | Optimization Strategy | Measurement Tool |
|---|---|---|
| Reaction Temperature | Gradient heating blocks | Thermocouple-logged reactors |
| Catalyst Loading | DoE-driven titration (0.1–5 mol%) | Gravimetric analysis |
| Solvent Polarity | Hansen solubility parameters | HPLC retention times |
Q. What interdisciplinary approaches enhance the study of CID 57366357’s biological interactions?
- Methodological Answer :
- Integrate cheminformatics (e.g., molecular docking with protein targets) and in-vitro assays (e.g., enzyme inhibition) to validate binding hypotheses.
- Partner with microbiologists for toxicity profiling (e.g., MIC assays against bacterial strains) .
- Use meta-analysis to correlate structural features (e.g., logP, H-bond donors) with bioactivity data from public repositories .
Methodological Best Practices
- Data Integrity : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage and sharing .
- Ethical Compliance : Follow institutional guidelines for chemical waste management and human subject protocols (if applicable) .
- Peer Review Preparation : Structure manuscripts to highlight hypothesis-driven findings, not just descriptive data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

